Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate is an organic compound that features a tert-butyl ester group, an azetidine ring, and a pyrimidinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the azetidine ring, followed by the introduction of the pyrimidinylsulfanyl group. The tert-butyl ester group is then added to complete the synthesis. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Uniqueness
Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate is unique due to its combination of a tert-butyl ester, an azetidine ring, and a pyrimidinylsulfanyl group. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-(pyrimidin-2-ylsulfanylmethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-7-10(8-16)9-19-11-14-5-4-6-15-11/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUNFRTTWWZOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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